5-Formyl-8-hydroxycarbostyril
CAS No.: 68304-21-2
Cat. No.: VC20861440
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68304-21-2 |
|---|---|
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |
| Standard InChI Key | UZNMPVCZLVKVJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |
| Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-Formyl-8-hydroxycarbostyril (CAS: 68304-21-2) is characterized by a quinoline backbone with specific functional groups. The compound features a formyl group (-CHO) at the 5-position and a hydroxyl group (-OH) at the 8-position of the carbostyril (2-oxo-1H-quinoline) core structure . The systematic IUPAC name is 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, indicating its key structural components.
Physical and Chemical Properties
The distinctive molecular architecture of 5-Formyl-8-hydroxycarbostyril contributes to its unique physicochemical properties, as summarized in Table 1:
Table 1: Physical and Chemical Properties of 5-Formyl-8-hydroxycarbostyril
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.167 g/mol |
| Density | 1.431 g/cm³ |
| Boiling Point | 462.2°C at 760 mmHg |
| Flash Point | 233.3°C |
| CAS Number | 68304-21-2 |
The compound possesses several synonyms including 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- and 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde .
Chemical Reactivity and Transformations
Formyl Group Reactivity
The formyl group in 5-Formyl-8-hydroxycarbostyril represents a versatile functional handle that can participate in numerous chemical transformations. Research on related compounds demonstrates that formyl groups can undergo various reactions while maintaining structural integrity during complex synthetic processes .
Reduction Reactions
Formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH₄). This transformation has been demonstrated in related systems, such as the conversion of 5-formyl-containing DNA oligonucleotides to the corresponding 5-hydroxymethyl derivatives . Such reductive transformations could potentially be applied to 5-Formyl-8-hydroxycarbostyril to access hydroxymethyl derivatives.
Oxidation Pathways
Conversely, formyl groups can be oxidized to carboxylic acids under appropriate conditions. The literature indicates that in related systems, the conversion of formyl groups to carboxyl groups (and protected variants like methoxycarbonyl) can be achieved . This suggests potential synthetic connections between 5-Formyl-8-hydroxycarbostyril and carboxylic acid derivatives such as 8-hydroxy-2-oxo-1H-quinoline-5-carboxylic acid.
Structural Relationships to Other Compounds
Comparison to Related Quinoline Derivatives
5-Formyl-8-hydroxycarbostyril shares structural similarities with other substituted quinolines, such as 8-Hydroxy-2-[(4-methylphenyl)carbamoyl]quinoline-5-carboxylic acid . The primary differences lie in:
-
The substituent at position 5 (formyl group versus carboxylic acid)
-
The substituent at position 2 (oxo group versus (4-methylphenyl)carbamoyl group)
These structural relationships provide context for understanding the chemical behavior and potential applications of 5-Formyl-8-hydroxycarbostyril within the broader family of substituted quinolines.
Structural Basis for Function
The specific arrangement of functional groups in 5-Formyl-8-hydroxycarbostyril contributes to its potential interactions with biological systems and its utility in synthetic chemistry. The hydroxyl group at position 8 can participate in hydrogen bonding and may influence the compound's solubility and intermolecular interactions. Meanwhile, the formyl group at position 5 provides a reactive site for further chemical modifications.
Future Research Directions
Development of Optimized Synthesis Routes
Given the limited information available on specific synthesis methods for 5-Formyl-8-hydroxycarbostyril, the development of efficient, high-yielding synthetic routes represents an important research direction. Drawing inspiration from the synthesis of related compounds, researchers could explore various methodologies to introduce the formyl group to appropriate quinoline precursors.
Structure-Activity Relationship Studies
The synthesis and characterization of structural analogs of 5-Formyl-8-hydroxycarbostyril could provide valuable insights into structure-activity relationships. Systematic modifications of the core structure or functional groups might lead to derivatives with enhanced properties for specific applications.
Exploration of Biological Activities
Investigating the potential biological activities of 5-Formyl-8-hydroxycarbostyril represents another promising research direction. Studies focusing on possible antimicrobial, anticancer, or other biological properties would be of significant interest, especially given the known biological activities of related quinoline derivatives.
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